3,4-dimethylbenzenesulfonic Acid

Descripción general

Descripción

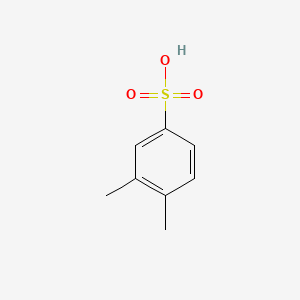

3,4-Dimethylbenzenesulfonic acid is an organic compound with the molecular formula C8H10O3S. It is a derivative of benzenesulfonic acid, where two methyl groups are substituted at the 3 and 4 positions of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Sulfonation of 3,4-Dimethylbenzene: The most common method for synthesizing this compound involves the sulfonation of 3,4-dimethylbenzene (also known as m-xylene). This reaction typically uses concentrated sulfuric acid or oleum as the sulfonating agent. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Hydrolysis of 3,4-Dimethylbenzenesulfonyl Chloride: Another method involves the hydrolysis of 3,4-dimethylbenzenesulfonyl chloride. This intermediate is first prepared by reacting 3,4-dimethylbenzene with chlorosulfonic acid. The sulfonyl chloride is then hydrolyzed with water to yield this compound.

Industrial Production Methods: In industrial settings, the sulfonation process is often carried out in large reactors with continuous monitoring of temperature and reaction conditions. The use of oleum (a solution of sulfur trioxide in sulfuric acid) is preferred for its efficiency and ability to produce high yields of the desired sulfonic acid.

Types of Reactions:

Substitution Reactions: this compound can undergo electrophilic aromatic substitution reactions. The sulfonic acid group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophiles. the methyl groups can direct substitution to the ortho and para positions relative to themselves.

Oxidation Reactions: The methyl groups in this compound can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.

Reduction Reactions: The sulfonic acid group can be reduced to a sulfonyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Sulfonation: Concentrated sulfuric acid or oleum.

Oxidation: Potassium permanganate, chromic acid.

Reduction: Lithium aluminum hydride.

Major Products Formed:

Oxidation: 3,4-Dimethylbenzoic acid.

Reduction: 3,4-Dimethylbenzenesulfonyl chloride.

Aplicaciones Científicas De Investigación

Chemistry

3,4-Dimethylbenzenesulfonic acid serves as a catalyst in organic synthesis reactions. It is particularly useful in the production of dyes and pigments due to its ability to facilitate electrophilic aromatic substitution reactions. The sulfonic acid group acts as a proton donor, enhancing reaction rates and selectivity.

Biology

In biological research, this compound is utilized in the synthesis of biologically active molecules. Its applications include:

- Biochemical Assays : Acts as a reagent for various assays due to its solubility and reactivity.

- Antibacterial and Antifungal Activity : Studies indicate that it can inhibit the growth of certain bacteria and fungi by disrupting cell membranes or inhibiting critical enzyme functions .

Medicine

This compound is an intermediate in the synthesis of pharmaceuticals, particularly sulfonamide-based drugs. Its role in drug formulation enhances the efficacy and stability of active pharmaceutical ingredients.

Industry

In industrial applications, this compound is employed in:

- Detergents and Surfactants : Used to enhance cleaning properties due to its surfactant characteristics.

- Chemical Manufacturing : Acts as a reagent in the production of various chemicals and intermediates.

The biological activity of this compound encompasses several key areas:

Toxicological Profile

Toxicological assessments suggest a relatively safe profile for this compound at low concentrations:

| Study Type | Species | NOAEL (mg/kg bw/day) | Observations |

|---|---|---|---|

| Acute Oral Study | Mice | >2439 | No significant effects observed |

| Subchronic Dermal | Mice | 440 | No serious damage from exposure |

| Chronic Oral Study | Rats | >1429 | No treatment-related lesions noted |

Cardiomyocyte Protection

Research has shown that this compound can protect cardiomyocytes from apoptosis induced by doxorubicin. This protective mechanism involves the inhibition of p53 interaction with CREB-binding protein (CBP), which decreases p53 transcriptional activity .

Environmental Applications

In environmental science, this compound has been studied for its role in enhancing the elimination of gaseous o-xylene through adsorption processes using zeolite materials .

Mecanismo De Acción

The mechanism by which 3,4-dimethylbenzenesulfonic acid exerts its effects depends on the specific reaction or application. In catalytic processes, the sulfonic acid group acts as a proton donor, facilitating various chemical transformations. In biological systems, it can interact with enzymes and other proteins, influencing their activity and function.

Comparación Con Compuestos Similares

Benzenesulfonic Acid: The parent compound without methyl substitutions.

2,4-Dimethylbenzenesulfonic Acid: A positional isomer with methyl groups at the 2 and 4 positions.

4-Methylbenzenesulfonic Acid (Toluene-4-sulfonic Acid): A simpler derivative with a single methyl group.

Uniqueness: 3,4-Dimethylbenzenesulfonic acid is unique due to the specific positioning of its methyl groups, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where other isomers might not be as effective.

Actividad Biológica

3,4-Dimethylbenzenesulfonic acid (also known as dimethyl-p-toluenesulfonic acid) is an aromatic sulfonic acid that has garnered attention due to its diverse biological activities and applications in various fields, including pharmaceuticals and environmental science. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

- Molecular Formula : C₈H₁₀O₃S

- Molecular Weight : 186.23 g/mol

- Appearance : White powder

- Solubility : Soluble in water and various organic solvents

Biological Activity Overview

This compound exhibits several biological activities, including antibacterial, antifungal, and potential anti-cancer properties. Its mechanism of action often involves interactions with cellular proteins and enzymes, influencing various biochemical pathways.

Antibacterial and Antifungal Properties

Research indicates that this compound possesses antibacterial and antifungal properties. For instance:

- Study Findings : In vitro studies have shown that the compound can inhibit the growth of certain bacteria and fungi. Specific mechanisms may include disruption of cell membranes or inhibition of enzyme activity critical for microbial survival .

Cytotoxicity and Apoptosis

The compound has been studied for its effects on apoptosis in various cell types:

- Cardiomyocytes Protection : In a study involving cardiomyocytes, this compound was found to protect against doxorubicin-induced apoptosis by inhibiting p53 interaction with the CREB-binding protein (CBP), thereby decreasing p53 transcriptional activity .

Toxicological Profile

Toxicological assessments reveal a relatively safe profile for this compound at low concentrations:

- No Observed Adverse Effect Levels (NOAEL) : Studies report NOAELs greater than 2439 mg/kg body weight per day in mice and 1429 mg/kg body weight per day in rats without significant treatment-related effects on body weight or food consumption .

- Dermal Exposure : The compound is not considered to cause serious damage from repeated dermal exposure, with NOAELs established at 440 mg/kg body weight per day for male mice .

Summary of Biological Activities

Toxicological Assessment Results

| Study Type | Species | NOAEL (mg/kg bw/day) | Observations |

|---|---|---|---|

| Acute Oral Study | Mice | >2439 | No significant effects observed |

| Subchronic Dermal | Mice | 440 | No serious damage from exposure |

| Chronic Oral Study | Rats | >1429 | No treatment-related lesions noted |

Case Studies

- Cardiomyocyte Protection :

- Environmental Applications :

Propiedades

IUPAC Name |

3,4-dimethylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-6-3-4-8(5-7(6)2)12(9,10)11/h3-5H,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYCOJIVDCGJKDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048031 | |

| Record name | 3,4-Dimethylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-01-9 | |

| Record name | 3,4-Dimethylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.